molecular formula C13H24N2O4 B028603 Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 139290-70-3

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Numéro de catalogue B028603
Numéro CAS: 139290-70-3
Poids moléculaire: 272.34 g/mol
Clé InChI: ITCQNWXLNZGEHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a chemical compound with significance in pharmaceutical research and development. It is a key intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

  • Synthesis Methodology : This compound is typically synthesized through multi-step reactions involving acylation, sulfonation, substitution, and other chemical transformations. For example, Wang et al. (2015) reported synthesizing a similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, through a three-step process with a total yield of 20.2% (Wang, Wenhui Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

  • Structural Characterization : The molecular structure of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate derivatives is usually confirmed through spectroscopic methods like MS, 1H NMR, and IR techniques. For instance, Zhao et al. (2017) used MS and 1HNMR to confirm the structure of a related compound (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Properties

  • Reactivity : These compounds often serve as intermediates in more complex chemical reactions, contributing to the synthesis of various pharmacologically active molecules. The compound's functionality allows for further transformations under different chemical conditions.

Physical Properties Analysis

  • Physical Characteristics : The physical properties like melting points, solubility, and crystalline structure are crucial for its handling and application in further chemical synthesis. For example, Mamat et al. (2012) reported on the crystal and molecular structure of a related compound, providing insights into its physical characteristics (Mamat, Flemming, & Köckerling, 2012).

Applications De Recherche Scientifique

  • A study by Passarella et al. (2005) demonstrated the use of a related compound, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine. This highlights its potential in synthesizing complex organic compounds (Passarella et al., 2005).

  • Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating its application in cancer therapeutics (Zhang et al., 2018).

  • Sanjeevarayappa et al. (2015) reported that Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits moderate anthelmintic and poor antibacterial activity, indicating its potential in parasitic disease treatment (Sanjeevarayappa et al., 2015).

  • Kong et al. (2016) successfully synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an example of its application in complex organic synthesis (Kong et al., 2016).

  • Wei et al. (2010) optimized the synthesis of a crucial intermediate in vandetanib, an anticancer drug, demonstrating its role in pharmaceutical synthesis (Wei et al., 2010).

  • Wang et al. (2015) synthesized a key intermediate for Vandetanib, showing its application in the synthesis of pharmaceuticals (Wang et al., 2015).

  • Qin et al. (2014) synthesized an intermediate in biotin synthesis from L-cystine, highlighting its use in vitamin synthesis (Qin et al., 2014).

  • Moskalenko et al. (2014) developed a method for preparing diverse piperidine derivatives, indicating its potential in creating a variety of organic compounds (Moskalenko & Boev, 2014).

  • Jona et al. (2009) developed an asymmetric synthesis method for a useful intermediate in nociceptin antagonists, showcasing its application in pain management research (Jona et al., 2009).

  • Kulkarni et al. (2016) synthesized two piperazine-1-carboxylate derivatives and evaluated them, indicating their potential in biological applications (Kulkarni et al., 2016).

Safety And Hazards

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin .

Orientations Futures

The future directions for the research and application of Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate are not explicitly mentioned in the search results .

Propriétés

IUPAC Name

tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQNWXLNZGEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453979
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

CAS RN

139290-70-3
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl-4-Å?methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet was charged with DMF (51 L), N,O-dimethylhydroxyamine hydrochloride (2.62 Kg, 26.55 mol), HOBT (1.2 Kg, 8.85 mol), and N-Boc isonipecotic acid (4.10 Kg, 17.70 mol). The mixture warmed to 18 ° C. as the diisopropylethylamine (4.60 Kg, 6.2 L, 35.41 mol) was added over 15 min. The EDC.HCl (5.09 Kg, 26.55 mol) was added in three portions over 3 h maintaining an internal temperature of 18° C. with gentle cooling. The reaction mixture was held at 18° C. for 12 h. HPLC analysis shows no remaining 1. The reaction mixture was pumped into an extractor containing 74 L of water at 5° C. The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L).
Quantity
6.2 L
Type
reactant
Reaction Step One
Quantity
5.09 kg
Type
reactant
Reaction Step Two
Name
Quantity
74 L
Type
solvent
Reaction Step Three
Quantity
2.62 kg
Type
reactant
Reaction Step Four
Name
Quantity
1.2 kg
Type
reactant
Reaction Step Four
Quantity
4.1 kg
Type
reactant
Reaction Step Four
Name
Quantity
51 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 eq, 21.8 mmol) was dissolved under inert conditions in 35 ml dry N,N-dimethylformamide. O,N-dimethyl-hydroxylamine hydrochloride (1.03 eq, 22.5 mmol), benzotriazol-1-ol monohydrate (1.03 eq, 22.5 mmol) and triethylamine (1.5 eq, 32.7 mmol) were added. The reaction mixture was cooled to 0° C., N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride (1.0 eq, 21.8 mmol) was added over a period of 10 minutes and the mixture was stirred vigorously at 0° C. for 1 h and at r.t. for 18 h.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
32.7 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride
Quantity
21.8 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1-tert-butoxycarbonylisonipecotic acid (5 g, 21.8 mmol; Example 81, Step A), N,O-dimethylhydroxylamine hydrochloride (2.12 g, 21.7 mmol), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide-hydrochloride (4.6 g, 24 mmol), 1-hydroxy-7-azabenzotriazole (0.3 g, 2.2 mmol), and anhydrous dimethylformamide (50 mL) was stirred at room temp. overnight. The resulting mixture was concentrated under vacuum, and the residue was partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide N-Methoxy-N-methyl 1-tert-butoxycarbonylisonipecotamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

EDC (6.29 g, 32.8 mmol) was added in several portions to a stirring solution of piperidine-1,4-dicarboxylic acid, mono tert-butyl ester (5.0 g, 21.8 mmol), DMAP (10 mg), and N,O-dimethylhydroxylamine hydrochloride (3.21 g, 32.8 mmol) in dichloromethane (100 mL). To the resultant solution was added dropwise triethylamine (9.4 mL, 65.6 mmol), and the reaction mixture was stirred at room temperature overnight. The next day, the reaction mixture was poured into water, and the aqueous layer was extracted using ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give a colorless oil. Purification by column chromatography (silica gel, 0-40% ethyl acetate in heptane) gave tert-butyl-4-[methoxy(methyl)-carbamoyl]-piperidine-1-carboxylate (5.04 g, 85%) as a colorless oil; 1H NMR (CDCl3, 300 MHz) δ 4.16 (m, 2H), 3.70 (s, 3H), 3.17 (s, 3H), 2.72-2.86 (m, 3H), 1.62-1.75 (m, 4H) and 1.44 (s, 9H).
Name
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (894 mg, 9.17 mmol), 2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate (HBTU) (3.48 g, 9.17 mmol) and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (40 mL) was carefully added 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2 g, 8.73 mmol) and the reaction mixture was stirred at room temperature for 2 days. The mixture was diluted with water (200 mL), extracted with ethyl acetate, washed with aqueous citric acid 5%, aqueous sodium bicarbonate 4%, water, and brine and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica flash, using ethyl acetate as eluent (isocratic), to yield the title compound (2.63 g, 99%) as yellowish oil.
Quantity
894 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.